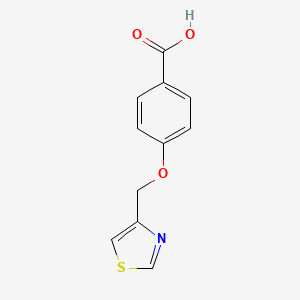

4-(1,3-thiazol-4-ylmethoxy)benzoic Acid

Description

4-(1,3-Thiazol-4-ylmethoxy)benzoic acid is a heterocyclic aromatic compound featuring a benzoic acid core substituted with a thiazole-containing methoxy group. The thiazole ring (a five-membered ring with nitrogen and sulfur atoms) at the 4-position of the methoxy chain introduces unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. This compound is typically synthesized via nucleophilic substitution or coupling reactions, as seen in intermediates like 4-(1,3-thiazol-4-ylmethoxy)benzaldehyde (), which can be oxidized to yield the benzoic acid derivative.

Properties

IUPAC Name |

4-(1,3-thiazol-4-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c13-11(14)8-1-3-10(4-2-8)15-5-9-6-16-7-12-9/h1-4,6-7H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQRRSFGXSZIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297905 | |

| Record name | 4-(4-Thiazolylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863763-94-4 | |

| Record name | 4-(4-Thiazolylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863763-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Thiazolylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid generally proceeds via the following key steps:

Formation of the Thiazole Ring: The 1,3-thiazole ring is typically synthesized by reacting α-haloketones with thiourea under basic conditions, yielding the thiazole heterocycle.

Attachment of the Thiazole to the Benzoic Acid Derivative: The thiazole ring is linked to a hydroxy-substituted benzoic acid derivative through a nucleophilic substitution reaction, where the thiazole acts as a nucleophile attacking a halomethyl group on the benzoic acid precursor.

Oxidation of Aldehyde to Carboxylic Acid: If the intermediate contains an aldehyde group, it is oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

These steps can be optimized for yield and purity using controlled reaction conditions and purification techniques.

Detailed Preparation Steps and Reaction Conditions

| Step | Description | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Thiazole Ring Formation | Reaction of α-haloketones with thiourea | Basic medium (e.g., K2CO3), polar aprotic solvent (DMF), room temperature to mild heating | 80–90% | Formation of 1,3-thiazole heterocycle |

| 2. Nucleophilic Substitution | Attachment of thiazole ring to hydroxybenzoic acid derivative | Potassium carbonate (K2CO3) as base, DMF solvent, room temperature, 5–6 hours | 90–97% | Alkoxy bond formation via substitution |

| 3. Oxidation of Aldehyde to Acid | Oxidation of intermediate aldehyde to carboxylic acid | Potassium permanganate in acidic medium or chromium trioxide | 85–90% | Conversion to benzoic acid functionality |

| 4. Purification | Crystallization or chromatographic methods | Ethanol/water mixtures, silica gel chromatography | 85–95% purity | Ensures removal of impurities and byproducts |

Table 1: Key Synthetic Parameters for this compound Preparation

Reaction Mechanisms and Analysis

Thiazole Ring Formation: The nucleophilic sulfur and nitrogen atoms in thiourea attack the electrophilic α-haloketone, leading to cyclization and thiazole ring formation.

Nucleophilic Substitution: The phenolic hydroxyl group of the benzoic acid derivative is deprotonated by K2CO3, forming a phenolate ion that attacks the methylene carbon attached to the thiazole ring, displacing a leaving group (e.g., chloride).

Oxidation Step: The aldehyde intermediate is oxidized to the corresponding carboxylic acid under controlled conditions to prevent over-oxidation or degradation.

Spectroscopic and Analytical Characterization

| Technique | Key Observations | Purpose |

|---|---|---|

| 13C-NMR | Carbonyl carbon at δ ~190–192 ppm; aromatic carbons; methoxy carbons at δ ~56–59 ppm | Confirms structure and substitution pattern |

| ESI-MS | Molecular ion peak [M+H]+ consistent with molecular weight (e.g., 279.31 g/mol) | Confirms molecular mass and purity |

| HPLC | C18 column with acetonitrile/water gradient for purity assessment | Separates impurities and quantifies purity |

| GC/MS | DB-5 column, temperature ramp 50°C to 300°C at 10°C/min | Detects volatile impurities and byproducts |

Table 2: Analytical Techniques for Structural Confirmation and Purity Assessment

Industrial and Eco-Friendly Considerations

Industrial Scale-Up: Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction times, yields, and reproducibility. Purification techniques such as crystallization and flash chromatography are scaled accordingly.

Eco-Friendly Methods: Emerging approaches utilize greener solvents like water or ethanol and microwave-assisted synthesis to reduce reaction time and solvent waste. For example, microwave irradiation has demonstrated advantages in similar aromatic carboxylic acid derivative preparations, offering shorter reaction times and higher yields with lower environmental impact.

Summary of Preparation Methodology

| Aspect | Description |

|---|---|

| Starting Materials | α-Haloketones, thiourea, hydroxybenzoic acid derivatives |

| Key Reactions | Thiazole ring formation, nucleophilic substitution, oxidation |

| Reaction Conditions | Basic media, polar aprotic solvents, mild heating, controlled oxidation |

| Purification | Crystallization, silica gel chromatography, HPLC |

| Yields | Typically 85–97% per step |

| Characterization | NMR, MS, HPLC, GC/MS |

| Industrial Adaptations | Continuous flow, automated synthesis, eco-friendly solvents |

Table 3: Overview of Preparation Methodology for this compound

Concluding Remarks

The preparation of this compound is well-established through classical organic synthesis methods involving thiazole ring construction, nucleophilic substitution to attach the thiazole moiety, and oxidation to yield the carboxylic acid. Optimization of reaction conditions such as solvent choice, temperature, and reagent stoichiometry is critical to maximizing yield and purity. Analytical techniques including NMR and mass spectrometry are essential for structural confirmation. Advances in green chemistry and industrial process intensification continue to improve the sustainability and scalability of these syntheses.

Chemical Reactions Analysis

4-(1,3-thiazol-4-ylmethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

4-(1,3-thiazol-4-ylmethoxy)benzoic acid has been identified as a precursor for the synthesis of various pharmaceutical agents. Its structure allows for modifications that enhance biological activity against microbial infections.

- Antimicrobial Activity : Research indicates that compounds with thiazole and nitro groups exhibit significant antimicrobial properties. For instance, derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against pathogens such as Staphylococcus aureus .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| This compound | 0.008 | Staphylococcus aureus |

| Other thiazole derivatives | 0.046 | Streptococcus pneumoniae |

Anticancer Research

The anticancer potential of this compound has been extensively studied, demonstrating promising results in inhibiting tumor growth across various cancer cell lines.

- Cytotoxicity Studies : Thiazole derivatives have shown IC values lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy in certain cases.

| Cell Line | IC (μM) | Comparison Agent |

|---|---|---|

| Breast Cancer Cells | < 5 | Doxorubicin |

| Lung Cancer Cells | < 10 | Doxorubicin |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that the compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between structural modifications and enhanced antimicrobial properties.

Anticancer Activity

In vitro studies revealed that certain thiazole compounds exhibited cytotoxic effects against several cancer cell lines. The presence of electron-donating groups like methoxy was found to enhance anticancer activity significantly.

Mechanism of Action

The mechanism of action of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzoic acid moiety can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

a) 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS 65032-66-8)

- Molecular Formula: C₁₁H₉NO₂S

- Molecular Weight : 219.26 g/mol

- Key Differences: The thiazole ring is substituted at the 2-position of the benzoic acid, altering electronic distribution compared to the 4-position substitution in the parent compound.

b) 4-(1,3-Thiazol-2-yl)benzoic acid (CAS 266369-49-7)

- Molecular Formula: C₁₀H₇NO₂S

- Molecular Weight : 205.23 g/mol

- Key Differences :

Substituent-Modified Derivatives

a) 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid (CAS 321430-14-2)

- Molecular Formula: C₁₇H₁₃NO₃S

- Molecular Weight : 311.36 g/mol

- Enhanced steric effects may influence binding to biological targets like enzymes or receptors .

b) 4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid

- Molecular Formula: C₁₂H₁₁NO₂S₂

- Molecular Weight : 265.35 g/mol

- Key Differences :

Functionalized Thiazole-Benzoic Acid Hybrids

a) 3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid (CAS 53892-33-4)

- Molecular Formula: C₁₂H₁₁NO₄S

- Molecular Weight : 265.28 g/mol

- Key Differences :

b) 4-[2-Benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic acid

- Molecular Formula : C₂₂H₁₄ClN₃O₃S

- Molecular Weight : 444.88 g/mol

- The bulky substituents may reduce solubility but enhance binding to hydrophobic pockets in proteins .

Structural and Property Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 4-(1,3-Thiazol-4-ylmethoxy)benzoic acid | C₁₁H₉NO₃S | 235.26 | Thiazol-4-ylmethoxy at C4 | High polarity, moderate solubility |

| 4-(1,3-Thiazol-2-yl)benzoic acid | C₁₀H₇NO₂S | 205.23 | Thiazol-2-yl at C4 | Planar structure, lower flexibility |

| 4-[4-(4-Methoxyphenyl)-thiazol-2-yl]benzoic acid | C₁₇H₁₃NO₃S | 311.36 | 4-Methoxyphenyl on thiazole | Enhanced hydrophobicity, π-π interactions |

| 3-Methoxy-4-(thiazol-4-ylmethoxy)benzoic acid | C₁₂H₁₁NO₄S | 265.28 | Methoxy at C3, thiazolylmethoxy at C4 | Increased steric hindrance, altered pKa |

Biological Activity

4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a compound that has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring linked via a methoxy group to a benzoic acid moiety. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₉N₁O₂S |

| Functional Groups | Thiazole, Methoxy, Carboxylic Acid |

| Solubility | Varies with pH; generally soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and π-π interactions. The thiazole ring enhances binding affinity by forming specific interactions with amino acid residues in enzyme active sites, while the benzoic acid moiety interacts with hydrophobic regions of proteins .

Antioxidant Activity

Research indicates that compounds with thiazole rings exhibit significant antioxidant properties. In vitro studies have demonstrated that this compound can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The DPPH radical scavenging assay has shown promising results for this compound, indicating its potential as an antioxidant agent .

Antimicrobial Properties

Several studies have explored the antimicrobial effects of thiazole-containing compounds. This compound has been reported to exhibit antibacterial and antifungal activities, making it a candidate for further investigation in the development of new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines. Notably, studies have shown that derivatives of benzoic acid can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Case Studies and Research Findings

- Antioxidant Evaluation : A study utilizing the DPPH method revealed that this compound exhibited a significant reduction in DPPH absorbance, indicating strong radical scavenging activity. The IC50 value was determined to be comparable to established antioxidants like BHA .

- Antimicrobial Screening : In a comparative study on various thiazole derivatives, this compound displayed notable activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains .

- Cytotoxicity Studies : Research indicated that the compound has selective cytotoxicity against cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 15.6 µM to 23.9 µM. These findings suggest that it could serve as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the common synthetic routes for 4-(1,3-thiazol-4-ylmethoxy)benzoic acid?

Methodological Answer: The synthesis typically involves coupling a thiazole-containing intermediate with a benzoic acid derivative. A validated route includes:

Thiazole Intermediate Preparation : Synthesize chloromethylthiazole or a substituted thiazole derivative (e.g., via Hantzsch thiazole synthesis).

Etherification : React the thiazole intermediate with 4-hydroxybenzoic acid or its protected form (e.g., methyl ester) under basic conditions. For example, using potassium carbonate (K₂CO₃) in DMF at room temperature for 5–6 hours to form the methoxy linkage .

Deprotection (if applicable) : Hydrolyze ester-protected intermediates (e.g., methyl esters) using aqueous NaOH or LiOH to yield the free benzoic acid.

Q. Key Considerations :

- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the product .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of the thiazole ring (e.g., characteristic peaks at δ 7.5–8.5 ppm for thiazole protons) and the benzoic acid moiety (e.g., aromatic protons and carboxylic acid proton at δ ~12 ppm).

- FT-IR : Identify the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).

- Mass Spectrometry (ESI/HRMS) : Verify molecular weight (e.g., [M+H]+ or [M–H]− ions) and fragmentation patterns.

- X-ray Crystallography (if crystalline) : Resolve the 3D structure to confirm regiochemistry and hydrogen bonding .

Q. How is solubility and stability assessed for this compound in biological assays?

Methodological Answer:

- Solubility Screening : Test in DMSO (stock solution) and dilute into aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) if needed. Measure via UV-Vis spectroscopy at λmax.

- Stability Studies :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters like solvent (DMF vs. THF), base (K₂CO₃ vs. Cs₂CO₃), and temperature (RT vs. 50°C) to identify optimal conditions.

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to reduce reaction time.

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry or reaction time .

Q. Example Optimization Table :

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | DMF, DMSO, THF | DMF | 97% → 99% |

| Temperature | RT, 40°C, 60°C | RT | Minimal side products |

| Base | K₂CO₃, NaH, Cs₂CO₃ | Cs₂CO₃ | 65% → 82% |

Q. What strategies are used to evaluate the compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence-based or calorimetric methods (ITC).

- Cell-Based Assays :

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram+/Gram− bacteria.

- In Vivo Models : Administer in rodent models (e.g., LPS-induced inflammation) and measure biomarkers (ELISA for TNF-α/IL-6) .

Q. How can computational modeling aid in understanding structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., COX-2). Validate with MD simulations (GROMACS) to assess stability.

- QSAR Modeling : Build regression models using descriptors (logP, polar surface area) to correlate structural features with bioactivity data.

- DFT Calculations : Calculate electronic properties (HOMO/LUMO energies) to explain reactivity or antioxidant potential .

Q. How are synthetic byproducts identified and mitigated?

Methodological Answer:

- Analytical Workflow :

- LC-MS/PDA : Detect impurities via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

- Preparative HPLC : Isolate byproducts for structural elucidation (NMR, HRMS).

- Process Adjustments :

- Reduce excess reagent use (e.g., limit chloromethylthiazole equivalents).

- Introduce scavengers (e.g., polymer-bound thiourea to trap unreacted intermediates) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Batch vs. Flow Chemistry : Transition from batch reactors to continuous flow systems to improve heat/mass transfer and scalability.

- Purification at Scale : Replace column chromatography with crystallization or extraction (e.g., pH-dependent partitioning for benzoic acid isolation).

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF ≤ 880 ppm) .

Q. Table 1: Key Spectral Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 8.45 (s, 1H, thiazole-H), 7.85 (d, J=8 Hz, 2H, Ar-H), 6.95 (d, J=8 Hz, 2H, Ar-H), 5.30 (s, 2H, OCH2) | |

| FT-IR | 1685 cm⁻¹ (C=O), 2550 cm⁻¹ (O–H) | |

| HRMS | [M–H]⁻ m/z: 262.0381 (Calc: 262.0378) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.